molecular formula C27H29NO3 B2829070 (3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide CAS No. 1321808-33-6

(3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide

Cat. No. B2829070
CAS RN: 1321808-33-6
M. Wt: 415.533
InChI Key: LYXAWHFQYXQSKX-WCIBSUBMSA-N
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Description

(3r,5r,7r)-N-(4-((Z)-3-(4-methoxyphenyl)acryloyl)phenyl)adamantane-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane and has been synthesized using various methods.

Scientific Research Applications

For instance, adamantane and its derivatives are known for their unique cage-like structure, contributing to high thermal stability and rigidity in polymers. A study on the synthesis of new polyamides containing adamantyl moieties in the main chain highlighted the solubility, thermal properties, and mechanical strength of these materials, suggesting their utility in advanced materials applications (Chern, Shiue, & Kao, 1998).

Additionally, acrylamide derivatives, such as those mentioned in studies on corrosion inhibitors and controlled radical polymerization, indicate the versatility of acrylamide-based compounds in creating functional materials with specific chemical and physical properties. For example, the development of new acrylamide derivatives for corrosion inhibition in copper demonstrates the potential of these compounds in protective coatings and industrial applications (Abu-Rayyan et al., 2022).

Antimicrobial and Anti-inflammatory Applications

Research on adamantane derivatives also extends to biomedical applications, including antimicrobial and anti-inflammatory agents. For example, a study on adamantane-isothiourea hybrid derivatives evaluated their in vitro antimicrobial activity against various pathogens and their in vivo hypoglycemic activity in diabetic rats, showcasing the therapeutic potential of such compounds (Al-Wahaibi et al., 2017).

properties

IUPAC Name

N-[4-[(Z)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-31-24-9-2-18(3-10-24)4-11-25(29)22-5-7-23(8-6-22)28-26(30)27-15-19-12-20(16-27)14-21(13-19)17-27/h2-11,19-21H,12-17H2,1H3,(H,28,30)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXAWHFQYXQSKX-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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